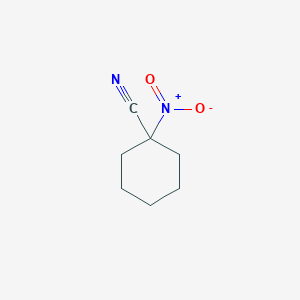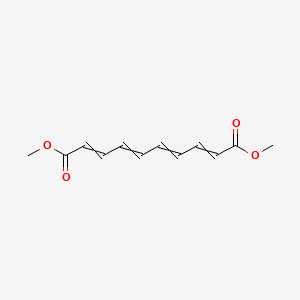
Dimethyl deca-2,4,6,8-tetraenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl deca-2,4,6,8-tetraenedioate is an organic compound with the molecular formula C12H14O4. It is characterized by a conjugated system of double bonds and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl deca-2,4,6,8-tetraenedioate typically involves the esterification of deca-2,4,6,8-tetraenedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Deca-2,4,6,8-tetraenedioic acid+2CH3OHH+Dimethyl deca-2,4,6,8-tetraenedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl deca-2,4,6,8-tetraenedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deca-2,4,6,8-tetraenedioic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Deca-2,4,6,8-tetraenedioic acid.
Reduction: Dimethyl deca-2,4,6,8-tetraenediol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl deca-2,4,6,8-tetraenedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive ester groups.
Mechanism of Action
The mechanism of action of dimethyl deca-2,4,6,8-tetraenedioate involves its interaction with various molecular targets. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl deca-2,4,6,8-tetraenedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl 4-methoxy-2,5-dimethyl-3-azatricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7,8-dicarboxylate: Contains a tricyclic structure with ester groups.
Diethyl 7,8-diazatricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,8-dicarboxylate: Another tricyclic compound with ester groups.
Uniqueness
Dimethyl deca-2,4,6,8-tetraenedioate is unique due to its linear conjugated system and the presence of two ester groups
Properties
CAS No. |
60860-98-2 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
dimethyl deca-2,4,6,8-tetraenedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H,1-2H3 |
InChI Key |
JZTBREXKYLZPNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


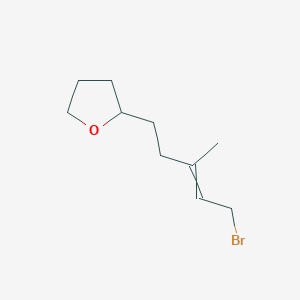
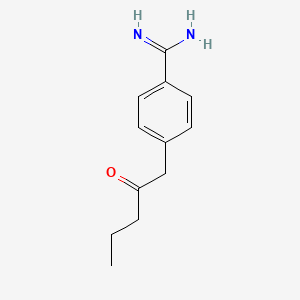
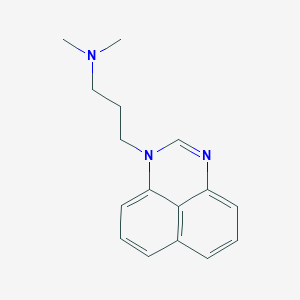

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
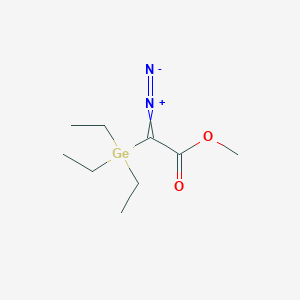
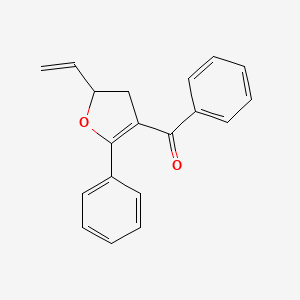
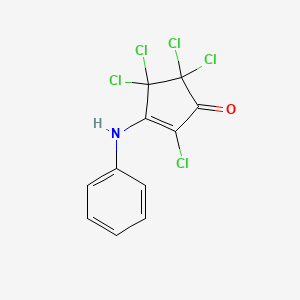
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
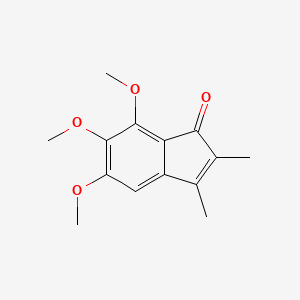
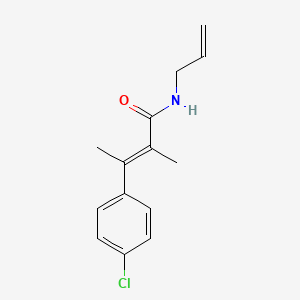
![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
